N-(5-((4-(1-Methyl-1H-indol-3-yl)pyridin-2-yl)amino)-2-(piperidin-1-yl)phenyl)acrylamide

Catalog No.
S12986139
CAS No.
M.F
C28H29N5O
M. Wt
451.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(5-((4-(1-Methyl-1H-indol-3-yl)pyridin-2-yl)amin...

Product Name

N-(5-((4-(1-Methyl-1H-indol-3-yl)pyridin-2-yl)amino)-2-(piperidin-1-yl)phenyl)acrylamide

IUPAC Name

N-[5-[[4-(1-methylindol-3-yl)pyridin-2-yl]amino]-2-piperidin-1-ylphenyl]prop-2-enamide

Molecular Formula

C28H29N5O

Molecular Weight

451.6 g/mol

InChI

InChI=1S/C28H29N5O/c1-3-28(34)31-24-18-21(11-12-26(24)33-15-7-4-8-16-33)30-27-17-20(13-14-29-27)23-19-32(2)25-10-6-5-9-22(23)25/h3,5-6,9-14,17-19H,1,4,7-8,15-16H2,2H3,(H,29,30)(H,31,34)

InChI Key

UBPXEYHFCAOVGS-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3=CC(=NC=C3)NC4=CC(=C(C=C4)N5CCCCC5)NC(=O)C=C

N-(5-((4-(1-Methyl-1H-indol-3-yl)pyridin-2-yl)amino)-2-(piperidin-1-yl)phenyl)acrylamide is a complex organic compound with the molecular formula C28H29N5OC_{28}H_{29}N_{5}O and a molecular weight of 451.56 g/mol. This compound features a unique structure that includes an indole moiety, a pyridine ring, and a piperidine substituent, which are known for their biological activity and potential therapeutic applications. The compound is primarily utilized in research related to life sciences, particularly in the study of various biological pathways and mechanisms.

, including:

  • Amination Reactions: The introduction of the amino group from the pyridine derivative onto the phenyl ring.
  • Acrylamide Formation: The formation of the acrylamide linkage through condensation reactions, often involving coupling agents or catalysts to facilitate the reaction.
  • Piperidine Substitution: The incorporation of the piperidine group into the phenyl structure, which may involve nucleophilic substitution mechanisms.

These reactions are essential for constructing the complex architecture of this compound, allowing for its unique properties.

N-(5-((4-(1-Methyl-1H-indol-3-yl)pyridin-2-yl)amino)-2-(piperidin-1-yl)phenyl)acrylamide exhibits significant biological activity, particularly in cancer research. Compounds with similar structures often demonstrate properties such as:

  • Anticancer Activity: Many derivatives containing indole and pyridine rings are known to inhibit tumor growth and induce apoptosis in cancer cells.
  • Antimicrobial Properties: The compound may exhibit activity against various bacterial strains due to its heterocyclic nature.
  • Modulation of Biological Pathways: It may interact with specific receptors or enzymes involved in critical signaling pathways, impacting cellular processes such as proliferation and survival.

The synthesis of N-(5-((4-(1-Methyl-1H-indol-3-yl)pyridin-2-yl)amino)-2-(piperidin-1-yl)phenyl)acrylamide can be achieved through multiple synthetic routes:

  • Multi-step Synthesis: Involves sequential reactions starting from simpler precursors, where each step builds upon the previous one to form the final product.
  • One-Pot Reactions: Techniques that allow for multiple transformations to occur in a single reaction vessel, minimizing purification steps and improving yield.
  • Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity during amination and acrylamide formation.

These methods can vary based on desired yield, purity, and scalability for research or pharmaceutical applications.

N-(5-((4-(1-Methyl-1H-indol-3-yl)pyridin-2-yl)amino)-2-(piperidin-1-yl)phenyl)acrylamide finds applications in various fields:

  • Pharmaceutical Research: As a lead compound for developing new anticancer drugs or other therapeutic agents.
  • Biochemical Studies: Investigating its role in cellular signaling pathways or as a tool for studying receptor interactions.
  • Material Science: Potential use in developing novel materials with specific electronic or optical properties due to its unique structural features.

Interaction studies involving N-(5-((4-(1-Methyl-1H-indol-3-yl)pyridin-2-yl)amino)-2-(piperidin-1-yl)phenyl)acrylamide typically focus on:

  • Binding Affinity: Assessing how well the compound binds to target proteins or receptors.
  • Mechanism of Action: Understanding how the compound influences biological processes at the molecular level.
  • Comparative Studies: Evaluating its efficacy against similar compounds to determine relative potency and specificity.

These studies are crucial for elucidating the therapeutic potential and safety profile of the compound.

Several compounds share structural similarities with N-(5-((4-(1-Methyl-1H-indol-3-yl)pyridin-2-yl)amino)-2-(piperidin-1-yl)phenyl)acrylamide, each exhibiting unique properties:

Compound NameStructural FeaturesBiological Activity
N-(4-Fluoro-2-methoxy-5-nitrophenyl)-4-(1-methylindol)-2-pyrimidinamineContains a nitrophenol moietyAnticancer
4-Amino-N-(5-methylindol)-pyridine derivativesSimilar indole-pyridine structureAntimicrobial
Piperazine-containing analogsIncorporates piperazine ringAnticancer and anti-inflammatory

These compounds highlight the diversity within this class of molecules while showcasing the unique aspects of N-(5-((4-(1-Methyl-1H-indol-3-ylo)pyridin -2-ylo)amino)-2-(piperidin - 1-ylo)phenyl)acrylamide that may contribute to its specific biological activities and potential therapeutic applications.

XLogP3

5.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

451.23721057 g/mol

Monoisotopic Mass

451.23721057 g/mol

Heavy Atom Count

34

Dates

Last modified: 08-10-2024

Explore Compound Types